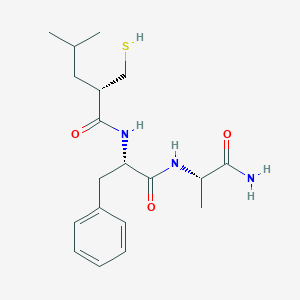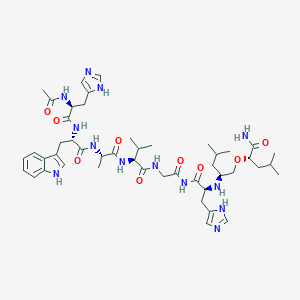
Gastrin releasing peptide (20-27), N-acetyl-leu(26)-psi(CH2O)leu(27)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gastrin releasing peptide (GRP) is a neuropeptide that is widely distributed in the central and peripheral nervous systems. It plays a crucial role in the regulation of various physiological functions such as food intake, gastrointestinal motility, and hormone secretion. The synthetic analog of GRP, N-acetyl-leu(26)-psi(CH2O)leu(27)-GRP(20-27), has been extensively studied due to its potential therapeutic applications in various diseases.
Mécanisme D'action
N-acetyl-leu(26)-psi(CH2O)leu(27)-Gastrin releasing peptide (20-27), N-acetyl-leu(26)-psi(CH2O)leu(27)-(20-27) binds to the Gastrin releasing peptide (20-27), N-acetyl-leu(26)-psi(CH2O)leu(27)- receptor, which is a G protein-coupled receptor. The binding of the peptide to the receptor activates the G protein, which in turn activates various intracellular signaling pathways. The activation of these pathways leads to various physiological effects such as smooth muscle contraction, hormone secretion, and cell proliferation.
Biochemical and Physiological Effects:
N-acetyl-leu(26)-psi(CH2O)leu(27)-Gastrin releasing peptide (20-27), N-acetyl-leu(26)-psi(CH2O)leu(27)-(20-27) has various biochemical and physiological effects. It stimulates the release of gastrin, a hormone that regulates gastric acid secretion. It also stimulates the release of growth hormone-releasing hormone (GHRH), which regulates the secretion of growth hormone. In addition, N-acetyl-leu(26)-psi(CH2O)leu(27)-Gastrin releasing peptide (20-27), N-acetyl-leu(26)-psi(CH2O)leu(27)-(20-27) has been shown to have potent smooth muscle contractile activity, which makes it a potential therapeutic agent for various smooth muscle-related disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-acetyl-leu(26)-psi(CH2O)leu(27)-Gastrin releasing peptide (20-27), N-acetyl-leu(26)-psi(CH2O)leu(27)-(20-27) has several advantages for lab experiments. It has high stability in vitro, which makes it suitable for long-term storage and handling. It also has high affinity and specificity for the Gastrin releasing peptide (20-27), N-acetyl-leu(26)-psi(CH2O)leu(27)- receptor, which makes it a useful tool for studying the Gastrin releasing peptide (20-27), N-acetyl-leu(26)-psi(CH2O)leu(27)- receptor and its signaling pathways. However, one limitation of using N-acetyl-leu(26)-psi(CH2O)leu(27)-Gastrin releasing peptide (20-27), N-acetyl-leu(26)-psi(CH2O)leu(27)-(20-27) in lab experiments is its relatively high cost compared to other peptides.
Orientations Futures
There are several future directions for the study of N-acetyl-leu(26)-psi(CH2O)leu(27)-Gastrin releasing peptide (20-27), N-acetyl-leu(26)-psi(CH2O)leu(27)-(20-27). One potential direction is to develop N-acetyl-leu(26)-psi(CH2O)leu(27)-Gastrin releasing peptide (20-27), N-acetyl-leu(26)-psi(CH2O)leu(27)-(20-27) as a therapeutic agent for various smooth muscle-related disorders such as asthma and irritable bowel syndrome. Another direction is to develop N-acetyl-leu(26)-psi(CH2O)leu(27)-Gastrin releasing peptide (20-27), N-acetyl-leu(26)-psi(CH2O)leu(27)-(20-27) as an imaging agent for cancer diagnosis. Furthermore, the study of the Gastrin releasing peptide (20-27), N-acetyl-leu(26)-psi(CH2O)leu(27)- receptor and its signaling pathways may lead to the development of novel therapeutic targets for various diseases.
Méthodes De Synthèse
N-acetyl-leu(26)-psi(CH2O)leu(27)-Gastrin releasing peptide (20-27), N-acetyl-leu(26)-psi(CH2O)leu(27)-(20-27) is synthesized using solid-phase peptide synthesis (SPPS) method. The process involves the stepwise addition of protected amino acids to a resin-bound peptide chain. After completion of the peptide chain, the protecting groups are removed, and the peptide is cleaved from the resin.
Applications De Recherche Scientifique
N-acetyl-leu(26)-psi(CH2O)leu(27)-Gastrin releasing peptide (20-27), N-acetyl-leu(26)-psi(CH2O)leu(27)-(20-27) has been used in various scientific research applications. It has been studied for its potential therapeutic applications in cancer, obesity, and neurological disorders. Gastrin releasing peptide (20-27), N-acetyl-leu(26)-psi(CH2O)leu(27)- receptors are overexpressed in various types of cancer, including breast, prostate, and lung cancers. Therefore, N-acetyl-leu(26)-psi(CH2O)leu(27)-Gastrin releasing peptide (20-27), N-acetyl-leu(26)-psi(CH2O)leu(27)-(20-27) has been studied as a potential imaging agent for cancer diagnosis.
Propriétés
Numéro CAS |
125185-94-6 |
|---|---|
Formule moléculaire |
C47H69N13O9 |
Poids moléculaire |
960.1 g/mol |
Nom IUPAC |
(2S)-2-[(2S)-2-[[(2S)-1-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methylpentoxy]-4-methylpentanamide |
InChI |
InChI=1S/C47H69N13O9/c1-25(2)13-33(22-69-39(42(48)63)14-26(3)4)57-38(17-32-20-50-24-54-32)46(67)59-40(62)21-52-47(68)41(27(5)6)60-43(64)28(7)55-44(65)36(15-30-18-51-35-12-10-9-11-34(30)35)58-45(66)37(56-29(8)61)16-31-19-49-23-53-31/h9-12,18-20,23-28,33,36-39,41,51,57H,13-17,21-22H2,1-8H3,(H2,48,63)(H,49,53)(H,50,54)(H,52,68)(H,55,65)(H,56,61)(H,58,66)(H,60,64)(H,59,62,67)/t28-,33-,36-,37-,38-,39-,41-/m0/s1 |
Clé InChI |
IEDVWKRAEARLLP-NCKUFQAVSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)NC(=O)[C@H](CC1=CN=CN1)N[C@@H](CC(C)C)CO[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CN=CN4)NC(=O)C |
SMILES |
CC(C)CC(COC(CC(C)C)C(=O)N)NC(CC1=CN=CN1)C(=O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C |
SMILES canonique |
CC(C)CC(COC(CC(C)C)C(=O)N)NC(CC1=CN=CN1)C(=O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C |
Autres numéros CAS |
125185-94-6 |
Synonymes |
gastrin releasing peptide (20-27), N-acetyl-26-leucyl-psi(CH2O)27-leucyl-gastrin releasing peptide gastrin releasing peptide (20-27), N-acetyl-Leu(26)-psi(CH2O)Leu(27)- LSL-GRP N-acetyl-Leu(26)-psi(CH2O)Leu(27)-gastrin relasing peptide (20-27) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Fluoro-7-(piperazin-1-yl)-9-cyclopropylisothiazolo[5,4-b]quinoline-3,4(2H,9H)-dione](/img/structure/B58513.png)

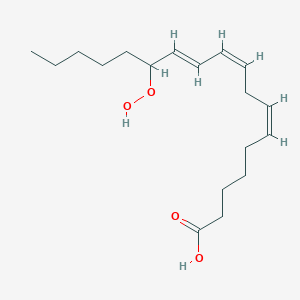
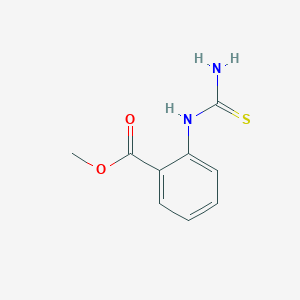
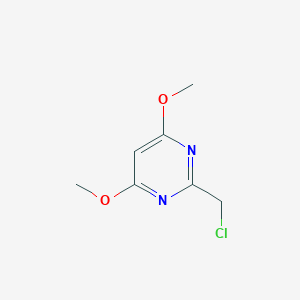


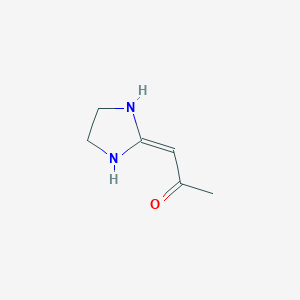

![N-[4-[1-[2-(6-methylpyridin-2-yl)ethyl]piperidine-4-carbonyl]phenyl]methanesulfonamide](/img/structure/B58527.png)
![2-(tert-Butyl)-6-(5-chloro-2H-benzo[d][1,2,3]triazol-2-yl)-4-vinylphenol](/img/structure/B58531.png)


